molecular formula C15H17ClF3N7O B13058106 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide

Cat. No.: B13058106
M. Wt: 403.79 g/mol
InChI Key: QTJVFFSKKGAZCT-UHFFFAOYSA-N
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Description

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyanoethanimidoyl group

Preparation Methods

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a cyanoethanimidoyl compound to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The cyanoethanimidoyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest it may affect signal transduction pathways and enzyme activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-(2-cyanoethanimidoyl)acetohydrazide lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H17ClF3N7O

Molecular Weight

403.79 g/mol

IUPAC Name

N-[(Z)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C15H17ClF3N7O/c16-11-7-10(15(17,18)19)8-22-14(11)26-5-3-25(4-6-26)9-13(27)24-23-12(21)1-2-20/h7-8H,1,3-6,9H2,(H2,21,23)(H,24,27)

InChI Key

QTJVFFSKKGAZCT-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C(/CC#N)\N)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1CN(CCN1CC(=O)NN=C(CC#N)N)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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